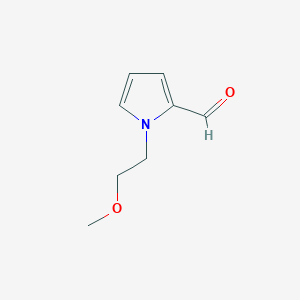

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCMSSGQDMWPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589891 | |

| Record name | 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573720-38-4 | |

| Record name | 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details two primary synthetic routes, including experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Introduction

This compound is a versatile heterocyclic aldehyde. The presence of the N-(2-methoxyethyl) substituent enhances its solubility and reactivity, making it a valuable building block for creating complex molecular architectures in medicinal chemistry and materials science.[1] Its applications include the synthesis of novel therapeutic agents and functional materials.[1] This guide outlines two viable synthetic strategies: the N-alkylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of 1-(2-methoxyethyl)-1H-pyrrole.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 573720-38-4 | Chem-Impex |

| Molecular Formula | C₈H₁₁NO₂ | Chem-Impex |

| Molecular Weight | 153.18 g/mol | Chem-Impex |

| Appearance | Yellow to brown liquid | Chem-Impex |

| Purity | ≥97% | Chem-Impex |

| Boiling Point | 105-107 °C / 0.5 mmHg | Chem-Impex |

| Density | 1.104 g/cm³ | Chem-Impex |

Synthetic Pathways

Two principal pathways for the synthesis of this compound are presented below.

Pathway 1: N-Alkylation of Pyrrole-2-carbaldehyde

This pathway involves the direct alkylation of the commercially available pyrrole-2-carbaldehyde with a suitable 2-methoxyethyl halide. This method is advantageous due to the ready availability of the starting materials. A strong base is typically used to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that subsequently reacts with the alkylating agent.

Logical Workflow for Pathway 1

Caption: N-Alkylation of Pyrrole-2-carbaldehyde.

Experimental Protocol (Adapted from a similar synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde):

-

Deprotonation: To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes.

-

Alkylation: 1-bromo-2-methoxyethane (1.1 eq) is added dropwise to the reaction mixture. The resulting solution is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Pathway 1

| Reactant/Product | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield | Actual Yield (%) |

| Pyrrole-2-carbaldehyde | 95.10 | 1.0 | - | - |

| Sodium Hydride (60%) | 40.00 | 1.2 | - | - |

| 1-bromo-2-methoxyethane | 138.99 | 1.1 | - | - |

| This compound | 153.18 | - | 1.0 | Not Reported |

Pathway 2: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

This two-step pathway first involves the synthesis of the N-substituted pyrrole intermediate, 1-(2-methoxyethyl)-1H-pyrrole, followed by formylation at the C2 position using the Vilsmeier-Haack reaction.[2][3][4] This is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

Logical Workflow for Pathway 2

Caption: Vilsmeier-Haack Formylation of N-substituted Pyrrole.

Experimental Protocols:

Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

-

Reaction Setup: A mixture of pyrrole (1.0 eq), potassium hydroxide (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable solvent like toluene is prepared.

-

Alkylation: 1-bromo-2-methoxyethane (1.1 eq) is added, and the mixture is heated to reflux for 4-6 hours.

-

Work-up and Purification: After cooling, the reaction mixture is washed with water, and the organic layer is dried and concentrated. The crude product is purified by distillation under reduced pressure.

Step 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise to anhydrous dimethylformamide (DMF, 3.0 eq). The mixture is stirred for 30 minutes at this temperature.

-

Formylation: A solution of 1-(2-methoxyethyl)-1H-pyrrole (1.0 eq) in DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Hydrolysis: The reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide. The mixture is then heated at 60-80 °C for 1 hour to complete the hydrolysis of the iminium salt intermediate.

-

Work-up and Purification: After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried, and concentrated. The final product is purified by column chromatography or distillation.

Quantitative Data for Pathway 2

| Reactant/Product (Step 1) | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield | Actual Yield (%) |

| Pyrrole | 67.09 | 1.0 | - | - |

| 1-bromo-2-methoxyethane | 138.99 | 1.1 | - | - |

| 1-(2-methoxyethyl)-1H-pyrrole | 125.17 | - | 1.0 | Not Reported |

| Reactant/Product (Step 2) | Molar Mass ( g/mol ) | Molar Eq. | Theoretical Yield | Actual Yield (%) |

| 1-(2-methoxyethyl)-1H-pyrrole | 125.17 | 1.0 | - | - |

| Phosphorus Oxychloride | 153.33 | 1.1 | - | - |

| Dimethylformamide | 73.09 | 3.0 | - | - |

| This compound | 153.18 | - | 1.0 | Not Reported |

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

9.5 (s, 1H, -CHO)

-

7.1-7.2 (m, 1H, pyrrole H)

-

6.8-6.9 (m, 1H, pyrrole H)

-

6.2-6.3 (m, 1H, pyrrole H)

-

4.2-4.3 (t, 2H, -N-CH₂-)

-

3.7-3.8 (t, 2H, -CH₂-O-)

-

3.3 (s, 3H, -OCH₃)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

180-182 (-CHO)

-

132-134 (pyrrole C2)

-

125-127 (pyrrole C5)

-

118-120 (pyrrole C3)

-

110-112 (pyrrole C4)

-

70-72 (-CH₂-O-)

-

58-60 (-OCH₃)

-

48-50 (-N-CH₂-)

Expected IR (neat) ν (cm⁻¹):

-

2930-2820 (C-H stretch)

-

1660-1680 (C=O stretch, aldehyde)

-

1540-1560 (pyrrole ring stretch)

-

1110-1130 (C-O stretch)

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Both the N-alkylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of N-(2-methoxyethyl)pyrrole offer viable routes to this important synthetic intermediate. The choice of pathway may depend on the availability of starting materials, desired scale of reaction, and laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular structure, featuring a pyrrole ring N-substituted with a methoxyethyl group, imparts enhanced solubility and reactivity, making it a valuable building block for the development of novel bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its potential, yet currently underexplored, biological significance.

Physicochemical Properties

A thorough review of available data provides the following physicochemical properties for this compound. For comparative purposes, data for the parent compound, pyrrole-2-carboxaldehyde, and a related N-substituted analog, 1-methyl-1H-pyrrole-2-carbaldehyde, are also presented.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | Pyrrole-2-carboxaldehyde | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| Molecular Formula | C₈H₁₁NO₂[1] | C₅H₅NO[2][3][4] | C₆H₇NO[5] |

| Molecular Weight | 153.18 g/mol [1] | 95.10 g/mol [2][3] | 109.13 g/mol [5] |

| Appearance | Liquid[1] | Crystalline low melting solid, White to brown[2] | Clear orange to dark red liquid[5] |

| Boiling Point | Data not available | 217-219 °C (lit.)[2][6] | 87-90 °C at 22 mmHg[5] |

| Melting Point | Data not available | 43-46 °C (lit.)[2][6] | Data not available |

| Density | Data not available | 1.3215 g/cm³ (estimate)[6] | 1.012-1.018 g/cm³[5] |

| Solubility | Enhanced solubility is suggested by its structure[1] | Soluble in chloroform, DMSO, and methanol; Insoluble in water[2][7] | Soluble in water and ethanol[5] |

| Storage Conditions | 0-8 °C[1] | 2-8 °C[2][6] | Refrigerate in tightly sealed containers |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction proceeds via the formation of a Vilsmeier reagent from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.

Synthesis of the Precursor: N-(2-methoxyethyl)pyrrole

The synthesis of the starting material, N-(2-methoxyethyl)pyrrole, can be accomplished through methods such as the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Vilsmeier-Haack Formylation of N-(2-methoxyethyl)pyrrole

The following is a detailed experimental protocol for the formylation step.

Materials:

-

N-(2-methoxyethyl)pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N-(2-methoxyethyl)pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, keeping the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Figure 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathways

The aldehyde functional group, in conjunction with the N-substituted pyrrole core, provides a scaffold that can be readily modified to interact with various biological targets. For instance, the aldehyde can form Schiff bases with amine groups in proteins, potentially leading to enzyme inhibition or receptor modulation.

Given the lack of specific data for this compound, a hypothetical signaling pathway is presented below. This diagram illustrates a general mechanism by which a bioactive pyrrole aldehyde derivative could potentially exert its effects, for example, as an inhibitor of a protein kinase cascade, a common target in drug discovery.

Figure 2: Hypothetical Signaling Pathway

Caption: A generalized diagram showing a potential mechanism of action for a bioactive pyrrole aldehyde derivative.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of chemical synthesis and drug discovery. The available data on its physicochemical properties, combined with established synthetic methodologies, provide a solid foundation for its use in research and development. Future investigations into the specific biological activities of this compound and its derivatives are warranted and could unveil novel therapeutic agents or valuable molecular probes for studying complex biological systems. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 5. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]

- 7. Buy Pyrrole-2-Carbaldehyde at Affordable Price, Grade: Industrial, CAS No: 1003-29-8 [forecastchemicals.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

CAS Number: 573720-38-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. This document outlines its chemical properties, a detailed plausible synthetic protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a liquid at room temperature and is noted for its enhanced solubility and reactivity due to the presence of the N-(2-methoxyethyl) substituent.[1] These characteristics make it a valuable intermediate in a variety of organic syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 573720-38-4 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.2 g/mol | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Appearance | Liquid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Experimental Protocols

Step 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is adapted from a well-established method for the formylation of pyrrole.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 80 g (1.1 moles) of dimethylformamide (DMF).

-

Cool the flask in an ice bath and maintain the internal temperature between 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.

-

Remove the ice bath and stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Replace the ice bath and add 250 ml of ethylene dichloride.

-

Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to 25–30 °C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with ether.

-

Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

-

Remove the solvents by distillation and purify the crude product by vacuum distillation to yield pyrrole-2-carbaldehyde.

Step 2: Synthesis of this compound (N-Alkylation)

This proposed protocol is based on the synthesis of a structurally similar compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocol:

-

To a solution of pyrrole-2-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as DMF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

While specific spectroscopic data for this compound is not available in the searched literature, the expected spectral characteristics can be inferred from the known data of its precursor, pyrrole-2-carbaldehyde, and related N-substituted derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5 ppm.- Pyrrole ring protons as multiplets between δ 6.0-7.5 ppm.- Methylene protons of the methoxyethyl group as triplets around δ 4.2 ppm (N-CH₂) and δ 3.6 ppm (O-CH₂).- Methyl protons of the methoxy group as a singlet around δ 3.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (CHO) signal around δ 180 ppm.- Pyrrole ring carbons between δ 110-140 ppm.- Methylene carbons of the methoxyethyl group around δ 50 ppm (N-CH₂) and δ 70 ppm (O-CH₂).- Methyl carbon of the methoxy group around δ 59 ppm. |

| IR (Infrared Spectroscopy) | - Strong carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹.- C-H stretching vibrations of the pyrrole ring and alkyl groups around 2800-3100 cm⁻¹.- C-O stretching of the ether linkage around 1100 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 153. |

Biological and Pharmacological Context

While direct biological studies on this compound are not extensively documented, the broader class of pyrrole-2-carbaldehyde derivatives has demonstrated a wide array of pharmacological activities. These include antibacterial, antifungal, and potential anticancer properties.

Derivatives of pyrrole-2-carbaldehyde have been investigated as inhibitors of enzymes such as tyrosinase, which is involved in melanin production, and enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid synthesis. The core structure serves as a versatile scaffold for the synthesis of novel bioactive molecules. The introduction of the methoxyethyl group may enhance the pharmacokinetic properties of resulting drug candidates, such as improved solubility and cell permeability.

Given its structural features, this compound is a promising starting material for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential therapeutic applications.

Applications in Materials Science

Beyond its biomedical potential, this compound is a valuable monomer for the synthesis of functional polymers and organic semiconductors.[1] The pyrrole core is an electron-rich aromatic system, and the aldehyde functionality allows for further chemical modifications to tune the electronic and physical properties of the resulting materials. These materials have potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and specialized coatings.[1]

References

In-Depth Technical Guide: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its molecular weight, presents key quantitative data, and offers a generalized experimental workflow for its synthesis and characterization.

Core Molecular Data

This compound is a substituted pyrrole derivative with potential applications as a building block in the development of novel therapeutic agents and functional materials. A precise understanding of its molecular characteristics is fundamental for its application in research and development.

Molecular Weight Calculation

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterizations. The molecular formula for this compound is C8H11NO2.[1] The molecular weight is calculated from the atomic weights of its constituent elements.

The standard atomic weights are approximately:

-

Carbon (C): 12.01 g/mol [2]

The molecular weight is calculated as follows:

(8 * 12.011) + (11 * 1.008) + (1 * 14.007) + (2 * 15.999) = 96.088 + 11.088 + 14.007 + 31.998 = 153.181 g/mol

A reported molecular weight for this compound is 153.2.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.

| Parameter | Value | Reference |

| Molecular Formula | C8H11NO2 | [1] |

| Molecular Weight | 153.2 | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its successful application. The following represents a generalized workflow.

Synthesis of this compound

A common synthetic route to N-substituted pyrrole-2-carbaldehydes involves the N-alkylation of pyrrole-2-carbaldehyde.

Materials:

-

1H-Pyrrole-2-carbaldehyde

-

1-Bromo-2-methoxyethane

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

Dissolve 1H-pyrrole-2-carbaldehyde and the base in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Add 1-bromo-2-methoxyethane to the reaction mixture, typically dropwise at a controlled temperature.

-

Allow the reaction to proceed, monitoring its progress using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra will show characteristic peaks corresponding to the protons and carbons in the pyrrole ring, the methoxyethyl side chain, and the aldehyde group.

Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is utilized to assess the purity of the final product. A purity of ≥ 98% is often required for applications in drug development and medicinal chemistry.[1]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. fiveable.me [fiveable.me]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including the reactive aldehyde group and the methoxyethyl substituent on the pyrrole nitrogen, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and modifications such as N-alkylation and C-2 substitution are key strategies in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications in drug development.

IUPAC Name and Chemical Properties

The correct and systematic IUPAC name for the compound is This compound .

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 573720-38-4 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from commercially available pyrrole. The first step involves the formylation of the pyrrole ring at the C-2 position, followed by the N-alkylation with a suitable methoxyethylating agent.

Step 1: Synthesis of 1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole.

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture again to 0 °C and add a solution of freshly distilled pyrrole in an anhydrous solvent (e.g., dichloromethane) dropwise, keeping the temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by heating to 40-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully hydrolyze it by the slow addition of a cold aqueous solution of sodium acetate or sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1H-pyrrole-2-carbaldehyde.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: N-Alkylation of 1H-pyrrole-2-carbaldehyde

The second step involves the introduction of the 2-methoxyethyl group onto the nitrogen atom of the pyrrole ring.

-

To a solution of 1H-pyrrole-2-carbaldehyde in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF, add a strong base like sodium hydride (NaH) portion-wise at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the formation of the pyrrolide anion.

-

Add 1-bromo-2-methoxyethane (or a similar methoxyethylating agent) dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench it by the careful addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Data

| Data Type | Predicted Chemical Shifts/Signals |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.5 ppm), three pyrrole ring protons (in the range of 6.0-7.5 ppm), and the methylene and methyl protons of the methoxyethyl group. |

| ¹³C NMR | Signals for the carbonyl carbon (~180 ppm), pyrrole ring carbons (in the range of 110-140 ppm), and the carbons of the methoxyethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ). |

Applications in Drug Development

Pyrrole-2-carbaldehyde derivatives are recognized as important pharmacophores in medicinal chemistry. They serve as precursors for the synthesis of a wide range of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The title compound, this compound, is a valuable intermediate in the drug discovery and development workflow. The aldehyde functionality allows for further chemical modifications, such as the formation of imines, hydrazones, and other derivatives, which can be screened for biological activity.

Logical Workflow in Drug Development

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program, for instance, in the development of novel antitubercular agents targeting the enoyl-acyl carrier protein (ACP) reductase.

References

A Technical Guide to the Spectroscopic Characterization of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. These predictions are derived from known data of analogous compounds such as 1H-pyrrole-2-carbaldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, and 1-ethyl-1H-pyrrole-2-carbaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.55 | Singlet | 1H | CHO |

| ~7.10 | Triplet | 1H | Pyrrole H5 |

| ~6.95 | Doublet of doublets | 1H | Pyrrole H3 |

| ~6.25 | Triplet | 1H | Pyrrole H4 |

| ~4.20 | Triplet | 2H | N-CH₂ |

| ~3.65 | Triplet | 2H | CH₂-O |

| ~3.30 | Singlet | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180.0 | C=O (aldehyde) |

| ~132.5 | Pyrrole C2 |

| ~125.0 | Pyrrole C5 |

| ~122.0 | Pyrrole C3 |

| ~110.0 | Pyrrole C4 |

| ~70.0 | O-CH₂ |

| ~59.0 | O-CH₃ |

| ~48.0 | N-CH₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1670 | Strong | C=O stretching (aldehyde) |

| ~1550 | Medium | C=C stretching (pyrrole ring) |

| ~1100 | Strong | C-O stretching (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 153.08 | [M]⁺ (Molecular Ion) |

| 124.06 | [M - CHO]⁺ |

| 94.04 | [M - CH₂OCH₃ - CHO]⁺ |

| 45.03 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from a known procedure for a similar compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde[1][2].

Materials:

-

1H-Pyrrole-2-carbaldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromo-2-methoxyethane

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1H-pyrrole-2-carbaldehyde in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-methoxyethane dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are to be recorded on an FT-IR spectrometer.

-

The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

Wavenumbers are to be reported in cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.

-

The sample is to be introduced via direct infusion or after separation by gas chromatography.

-

The mass-to-charge ratio (m/z) of the fragments should be reported.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of the title compound.

Caption: Synthetic and analytical workflow for this compound.

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties and synthetic route for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in their scientific endeavors.

References

An In-depth Technical Guide on the Solubility of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde. Its structure, featuring a pyrrole ring, a carbaldehyde group, and an N-substituted methoxyethyl side chain, makes it a valuable building block in medicinal chemistry and materials science. The methoxyethyl group is known to enhance the solubility and reactivity of the molecule compared to simpler N-substituted pyrroles[1]. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The molecule possesses both polar (the aldehyde and ether functionalities) and non-polar (the pyrrole ring and ethyl backbone) characteristics.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate. In non-polar solvents such as hexanes and toluene, its solubility is likely to be limited.

For a comparative reference, the solubility of the parent compound, pyrrole-2-carbaldehyde, is presented in the table below.

Comparative Solubility Data

The following table summarizes the known solubility of pyrrole-2-carbaldehyde, which can serve as a qualitative baseline for estimating the solubility of its 1-(2-methoxyethyl) derivative.

| Solvent | Solubility of Pyrrole-2-carbaldehyde | Predicted Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Highly Soluble |

| Methanol | Sparingly Soluble[2] | Moderately to Highly Soluble |

| Chloroform | Slightly Soluble[2] | Soluble |

| Water | Insoluble[2] | Slightly Soluble to Insoluble |

The introduction of the methoxyethyl group in this compound is expected to increase its polarity and hydrogen bonding capability, likely enhancing its solubility in polar solvents compared to the parent compound.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

-

Incremental Solvent Addition (for insoluble samples): If the compound is not fully dissolved, add an additional, measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a practical volume limit is reached.

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L) by recording the amount of solute and the volume of solvent required for complete dissolution.

To visualize the general workflow for assessing the solubility of an organic compound, the following diagram is provided.

Caption: Workflow for determining the solubility of an organic compound.

Synthesis of this compound

A common and effective method for the formylation of pyrroles is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole. The synthesis of this compound would typically proceed in two main stages: N-alkylation of pyrrole followed by formylation.

The logical relationship for the synthesis is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis (General Procedure):

Step 1: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole

-

To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the pyrrole nitrogen.

-

After stirring for a short period, add 2-bromoethyl methyl ether dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 1-(2-methoxyethyl)-1H-pyrrole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to anhydrous DMF at 0 °C.

-

Add the 1-(2-methoxyethyl)-1H-pyrrole, synthesized in the previous step, to the Vilsmeier reagent at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto ice and neutralize with an aqueous base solution (e.g., sodium hydroxide or sodium carbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, its molecular structure suggests a favorable solubility profile in a range of common organic solvents, particularly polar aprotic ones. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvents relevant to their work. Furthermore, the outlined synthetic pathway via the Vilsmeier-Haack reaction provides a practical approach for the preparation of this important chemical intermediate. This guide serves as a valuable resource for professionals in drug development and chemical research, facilitating the effective use of this compound in their applications.

References

Technical Guide: Stability and Storage of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific stability data for this particular molecule, this guide consolidates information from studies on related N-substituted pyrrole-2-carbaldehydes and general principles of organic chemistry to provide a comprehensive understanding of its handling and storage requirements.

Compound Overview

This compound is a liquid organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its stability is a critical factor in ensuring the integrity and purity of research and development processes.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on supplier information and data for analogous compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C[1] | To minimize thermal degradation and potential side reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the pyrrole ring and the aldehyde group. |

| Light | Store in the dark (amber vials) | Pyrrole derivatives can be photolabile and may degrade upon exposure to light. |

| Container | Tightly sealed, appropriate container | To prevent contamination and exposure to moisture and air. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively documented, the stability of N-substituted pyrrole-2-carbaldehydes can be inferred from their chemical structure and studies on related compounds. Pyrrole derivatives are known to be susceptible to degradation under various stress conditions.

Key Factors Influencing Stability:

-

Oxidation: The pyrrole ring is electron-rich and can be susceptible to oxidation, potentially leading to polymerization or ring-opening products. The aldehyde functional group can also be oxidized to the corresponding carboxylic acid.

-

Hydrolysis: While generally stable in neutral aqueous solutions, prolonged exposure to acidic or alkaline conditions may promote hydrolysis or other degradation reactions.

-

Light: Many pyrrole derivatives exhibit photosensitivity and can undergo degradation upon exposure to UV or visible light.

-

Temperature: Elevated temperatures can accelerate the rate of degradation through various pathways.

The following diagram illustrates the potential factors that can influence the stability of this compound and its hypothetical degradation pathways.

Caption: Factors Affecting Stability and Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique for monitoring the purity of the compound and detecting any degradation products.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

Forced Degradation Study Protocol

The following protocol outlines the conditions for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the parent compound.

Workflow for Forced Degradation Study:

References

Theoretical Exploration of the Electronic Structure of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the electronic structure of novel organic molecules is paramount for predicting their reactivity, designing new materials, and developing innovative pharmaceuticals. This technical guide provides a comprehensive theoretical framework for the analysis of the electronic structure of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde, a versatile building block in organic synthesis.

While a dedicated, peer-reviewed theoretical study on this compound is not publicly available, this guide outlines the established computational methodologies and expected electronic properties based on studies of the parent compound, pyrrole-2-carboxaldehyde (PCL). The unique electronic properties of substituted pyrroles make them valuable in the production of organic semiconductors and as key intermediates in the synthesis of various pharmaceutical agents.[1] The introduction of the 2-methoxyethyl group at the N1 position is expected to modulate the electronic and steric properties of the pyrrole ring, influencing its reactivity and potential applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 573720-38-4 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 153.18 g/mol | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

Theoretical Framework for Electronic Structure Analysis

The electronic structure of this compound can be effectively investigated using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for studying the geometries and electronic properties of organic molecules.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this molecule would involve the following steps:

1. Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

2. Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

3. Electronic Property Calculation: Using the optimized geometry, key electronic properties can be calculated. These include:

- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic transitions.

- Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

4. Spectroscopic Prediction: Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation.

- NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra.

- IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum.

- UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.

Expected Electronic Properties and Comparison with Pyrrole-2-carboxaldehyde

Based on studies of PCL, it is expected that this compound will exhibit similar fundamental electronic features, with modifications arising from the N-substituent.

| Property | Pyrrole-2-carboxaldehyde (PCL) | This compound (Predicted) |

| HOMO | Primarily located on the pyrrole ring. | Expected to be similar, with potential minor contributions from the methoxyethyl group. |

| LUMO | Primarily located on the carbaldehyde group and the C2-C3 bond of the pyrrole ring. | Expected to be similar, indicating the carbaldehyde group as the primary electrophilic site. |

| HOMO-LUMO Gap | - | The methoxyethyl group, being electron-donating, may slightly decrease the HOMO-LUMO gap compared to PCL. |

| MEP | Negative potential around the carbonyl oxygen, positive potential around the pyrrole N-H. | Negative potential will be concentrated on the carbonyl oxygen. The region around the N1 will be influenced by the steric and electronic effects of the methoxyethyl group. |

Experimental Data and Protocols (Pending)

A thorough theoretical study requires validation against experimental data. At the time of writing, detailed, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound could not be located. Chemical suppliers such as Chem-Impex may provide a Certificate of Analysis (CoA) or Product Specification (PS) sheet containing such data upon request with a valid lot number.

Standard Experimental Protocols

Should this data become available, the following standard experimental protocols would be anticipated for the characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically using a thin film of the liquid sample between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis absorption spectra would be recorded using a spectrophotometer. The sample would be dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance measured over a range of wavelengths (typically 200-800 nm).

Logical Relationships in Spectroscopic Analysis

The interplay between theoretical predictions and experimental data is crucial for a comprehensive understanding of the molecule's electronic structure.

Conclusion and Future Directions

This technical guide has outlined the theoretical framework necessary for a detailed investigation of the electronic structure of this compound. While the absence of comprehensive experimental data currently limits a full comparative analysis, the computational protocols and expected electronic properties detailed herein provide a solid foundation for future research. The acquisition of experimental NMR, IR, and UV-Vis spectra for this compound is the critical next step. Such data would not only validate the theoretical models but also provide invaluable insights for researchers in materials science and drug discovery who utilize this important synthetic intermediate.

References

potential biological activities of substituted pyrrole-2-carbaldehydes

An In-depth Technical Guide to the Biological Activities of Substituted Pyrrole-2-Carbaldehydes

Executive Summary: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic compounds with significant pharmacological value.[1] When substituted with a carbaldehyde group at the C-2 position, this versatile heterocycle gives rise to a class of compounds, substituted pyrrole-2-carbaldehydes, that exhibit a remarkable breadth of biological activities. These activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a focal point for research and drug development.[1][2] This guide provides a comprehensive technical overview of the key biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers and drug development professionals.

Introduction

Pyrrole-2-carbaldehyde derivatives are a class of organic compounds characterized by a five-membered aromatic pyrrole ring with an aldehyde (-CHO) group at the second position. This scaffold is found in numerous natural products isolated from sources as diverse as fungi, plants, and marine sponges.[3][4] The reactivity of the aldehyde group, combined with the diverse substitution patterns possible on the pyrrole ring, allows for the generation of large libraries of compounds with fine-tuned biological functions.[5] This document explores the therapeutic potential of these derivatives, focusing on their efficacy and mechanisms of action in key disease areas.

Anticancer Activities

Substituted pyrrole derivatives have shown significant promise as anticancer agents, with various analogues demonstrating potent cytotoxicity against a range of human cancer cell lines.[6][7]

Mechanism of Action

The anticancer effects of these compounds are often multifaceted. For instance, certain alkynylated pyrrole derivatives have been shown to induce cell cycle arrest, specifically in the G0/G1 phase, and trigger apoptosis (programmed cell death) in cancer cells.[6] This dual-mode of action, which prevents proliferation and actively eliminates malignant cells, is a highly desirable characteristic for an anticancer therapeutic.

Below is a diagram illustrating the general pathway of induced apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Substitution Detail | Target Cell Line | Activity Metric | Reported Value | Citation |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | U251 (Glioma) | IC50 | 2.29 µM | [6] |

| A549 (Lung Carcinoma) | IC50 | 3.49 µM | [1][6] | ||

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [1] |

| Compound 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2 (Liver Cancer) | IC50 | 0.5 - 0.9 µM | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the substituted pyrrole-2-carbaldehyde compounds. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by metabolically active cells.[1]

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

Pyrrole derivatives, including pyrrole-2-carbaldehydes, have been investigated for their potential to combat bacterial and fungal infections.[2][8][9] The natural antibiotic pyrrolnitrin is a notable example of a bioactive pyrrole.[8]

Spectrum of Activity

These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[2][9]

The general workflow for screening new compounds for antimicrobial activity is depicted below.

Quantitative Data: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the primary metric used to define the potency of an antimicrobial agent. It is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Target Microorganism | Activity Metric | Reported Value (µg/mL) | Citation |

| Aconicaramide | M. caseolyticus | MIC | 200 | [3] |

| S. epidermidis | MIC | 400 | [3] | |

| S. aureus | MIC | 800 | [3] | |

| ENBHEDPC | Mycobacterium tuberculosis | MIC | 0.7 | [10] |

| Phallusialide A | MRSA | MIC | 32 | [10] |

| Phallusialide B | Escherichia coli | MIC | 64 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Adjust the turbidity of a microbial suspension to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activities

Several pyrrole derivatives have been identified as potent anti-inflammatory agents.[11][12] Their mechanisms often involve the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[3][12]

Mechanism of Action: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrrole-containing compounds like tolmetin are known NSAIDs.[12] Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective inhibitors. Certain substituted pyrrole-2-carbaldehydes suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting signaling pathways involving p38 and p65.[3]

Quantitative Data: Anti-inflammatory and Enzyme Inhibition

| Compound/Derivative Class | Assay | Target | Activity Metric | Reported Value | Citation |

| Pyrrole Carboxylic Acids | Carrageenan-induced rat paw edema | In vivo | % Inhibition | 11 - 42% (at 100 mg/kg) | [13] |

| Trypsin-induced hydrolysis of bovine serum albumin | Trypsin | % Inhibition | 42 - 90% (at 1 mM) | [13] | |

| Compound 1c | In vivo analgesic/anti-inflammatory model | Nociception | - | Effective, comparable to reference drugs | [11] |

Experimental Protocol: In Vitro COX Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 or COX-2 enzymes.[1]

-

Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection system to measure prostaglandin production (often via ELISA or a colorimetric method).

-

Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) in a reaction buffer. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a specified time at 37°C. d. Stop the reaction and measure the amount of prostaglandin produced using an appropriate detection kit.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

Neuroprotective Activities

Emerging evidence suggests that pyrrole-2-carbaldehydes possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[14][15]

Mechanism of Action

Compounds isolated from Moringa oleifera seeds, such as pyrrolemorines, have demonstrated the ability to protect neuronal cells (PC12) from injury induced by oxygen-glucose deprivation/reperfusion. This protection is mediated by the regulation of key signaling pathways involved in cellular stress response and inflammation, namely the NF-κB and Nrf2 pathways. Other pyrrole derivatives have shown protective effects in models of 6-hydroxydopamine (6-OHDA) induced neurotoxicity, a common model for Parkinson's disease research.[15][16]

Quantitative Data: Neuroprotective Efficacy

| Compound Class/Name | Assay | Model | Outcome | Citation |

| Pyrrolemorine A, E | In vitro neuroprotection | Oxygen-glucose deprivation (PC12 cells) | Displayed neuroprotective activities | [14] |

| Pyrrole Hydrazones | In vitro neuroprotection | 6-OHDA toxicity (synaptosomes) | Showed strong neuroprotective effects at 100 µM | [16] |

| Compounds 7, 9, 12, 14, 15 | In vitro neuroprotection | H₂O₂-induced stress (SH-SY5Y cells) | Exhibited low toxicity and strong protective effects at 1 µM | [17] |

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion)

-

Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) under standard conditions.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

OGD Induction: Wash the cells and replace the normal culture medium with a glucose-free medium. Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce injury (e.g., 2-4 hours).

-

Reperfusion: Remove the cells from the hypoxic chamber, replace the glucose-free medium with normal culture medium (containing glucose), and return them to a normoxic incubator for a reperfusion period (e.g., 24 hours).

-

Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium, which indicates cell death.

-

Analysis: Compare the viability of cells pre-treated with the compound to that of untreated cells subjected to the same OGD/R injury.

Conclusion and Future Perspectives

Substituted pyrrole-2-carbaldehydes represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their documented efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models provides a strong foundation for further investigation. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Advanced studies into their pharmacokinetic and pharmacodynamic profiles will be crucial for translating the in vitro potential of these compounds into viable clinical candidates. The development of novel synthetic methodologies will also continue to play a vital role in accessing new chemical space and expanding the therapeutic utility of this valuable scaffold.[18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 9. redalyc.org [redalyc.org]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 14. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde and its Analogs for Researchers and Drug Development Professionals

Introduction

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound that belongs to the broader class of pyrrole-2-carboxaldehydes. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyrrole ring is a key structural motif found in numerous natural products and pharmacologically active molecules. The presence of a carbaldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, making these compounds valuable synthetic intermediates. The N-substitution with a 2-methoxyethyl group can enhance solubility and modulate the electronic properties of the pyrrole ring, potentially influencing the biological activity and material characteristics of its derivatives.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound and its analogs, aimed at researchers, scientists, and professionals in drug development.

Synthesis and Characterization

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-1H-pyrrole

Materials:

-

1-(2-methoxyethyl)-1H-pyrrole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)

-

Sodium acetate or Sodium bicarbonate (aqueous solution for work-up)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 15-30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

A solution of 1-(2-methoxyethyl)-1H-pyrrole in a minimal amount of DMF or an inert solvent like dichloromethane is added dropwise to the Vilsmeier reagent, again keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC). In some cases, gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, the mixture is cooled back to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

The aqueous mixture is then extracted several times with an organic solvent such as ethyl acetate or diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of closely related analogs, the following characteristics can be anticipated.

Table 1: Expected Spectroscopic Data for this compound and Comparison with Analogs

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) | IR (cm-1) |